molecular formula C15H25NO5 B2589081 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate CAS No. 1887224-48-7

4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate

Cat. No.: B2589081
CAS No.: 1887224-48-7
M. Wt: 299.367
InChI Key: OJHSAKVIRBNDQT-UHFFFAOYSA-N
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Description

4-tert-Butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate is a bicyclic organic compound featuring a fused hexahydrofuropyridine core. The structure comprises a partially hydrogenated pyridine ring fused with a tetrahydrofuran (furan) ring, esterified at positions 4 and 6 with tert-butyl and ethyl groups, respectively.

Properties

IUPAC Name

4-O-tert-butyl 6-O-ethyl 3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-12-11(6-7-20-12)16(9-10)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHSAKVIRBNDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C(CCO2)N(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound contains two ester groups (tert-butyl and ethyl), which are susceptible to hydrolysis and transesterification under specific conditions.

Reaction TypeConditionsOutcomeYieldReference
Acidic HydrolysisHCl (conc.), MeTHF, refluxSelective cleavage of tert-butyl ester to yield ethyl dicarboxylate~95%
Basic HydrolysisNaOH (aq.), EtOH, 50–60°CComplete hydrolysis to hexahydrofuropyridine-4,6-dicarboxylic acid~85%
TransesterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl ester converted to methyl ester; tert-butyl group retained~78%

Key Findings :

  • The tert-butyl ester demonstrates greater stability under acidic conditions compared to the ethyl ester, enabling selective hydrolysis .

  • Basic hydrolysis proceeds via nucleophilic attack on the ester carbonyl, yielding the dicarboxylic acid .

Cyclization and Ring Functionalization

The fused furopyridine core may undergo ring-opening or functionalization under controlled conditions.

Reaction TypeConditionsOutcomeYieldReference
Ring-OpeningH<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, 100°CFuran ring cleavage to form a linear dicarboxylate intermediate~65%
HydrogenationH<sub>2</sub> (1 atm), Pd/C, EtOAcSaturation of pyridine ring (if partially unsaturated in precursors)>90%

Key Findings :

  • Acid-catalyzed ring-opening of the furan moiety generates a linear keto-dicarboxylic acid .

  • Hydrogenation of precursor dihydropyridine derivatives (e.g., Hantzsch-type intermediates) is a critical step in forming the hexahydro structure .

Deprotection and Functional Group Interconversion

The tert-butyl group serves as a protecting group, removable under acidic conditions.

Reaction TypeConditionsOutcomeYieldReference
tert-Butyl DeprotectionTFA/DCM (1:1), 0°C to RTCleavage of tert-butyl ester to yield ethyl carboxylate~88%
Amide FormationSOCl<sub>2</sub>, DMF, then NH<sub>3</sub>Conversion of ethyl ester to primary amide~70%

Key Findings :

  • Trifluoroacetic acid (TFA) selectively removes the tert-butyl group without affecting the ethyl ester .

  • Acyl chloride intermediates (generated via SOCl<sub>2</sub>) facilitate nucleophilic substitution with ammonia .

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C, with decarboxylation observed under prolonged heating .

  • Photoreactivity : UV exposure in solution leads to partial ring oxidation, forming ketone derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its potential biological activities. Research indicates that derivatives of similar structures exhibit:

  • Anticancer properties : Compounds with furo[3,2-b]pyridine frameworks have been investigated for their ability to inhibit cancer cell proliferation .
  • Anti-inflammatory effects : The structure's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of related pyridine derivatives. It was found that modifications to the furo-pyridine structure enhanced cytotoxicity against various cancer cell lines, suggesting that 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate could be further explored in this context.

Agricultural Chemistry

This compound may serve as a precursor in the synthesis of agrochemicals. Its structural components can be utilized to develop:

  • Herbicides : Compounds with similar frameworks have been effective in controlling weed growth by disrupting plant growth hormones.
  • Pesticides : The potential for bioactivity against pests makes this compound a candidate for further exploration in pesticide formulations.

Data Table: Comparison of Biological Activities

Compound TypeActivity TypeReference
Furo[3,2-b]pyridineAnticancer
Pyridine DerivativeAnti-inflammatory
Similar StructureHerbicidal Activity
Similar StructurePesticidal Activity

Materials Science

The compound's unique chemical structure can be harnessed in materials science for:

  • Polymer Synthesis : Its diester functionality may allow for incorporation into polymer matrices, enhancing mechanical properties or thermal stability.

Case Study: Polymer Development

Research has demonstrated that incorporating furo-pyridine derivatives into polymer systems can improve thermal and mechanical properties, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate, we analyze two analogous compounds from the provided evidence:

Structural and Functional Differences

Parameter Target Compound 6-tert-Butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate
Core Structure Hexahydrofuro[3,2-b]pyridine (fused pyridine-furan) 7,8-Dihydropyrido[4,3-d]pyrimidine (fused pyridine-pyrimidine) 5,6-Dihydropyridine (monocyclic, hydrogenated pyridine)
Substituents 4-tert-butyl, 6-ethyl esters 6-tert-butyl, 4-ethyl esters; 2-hydroxy group 1-tert-butyl, 4-ethyl esters; 3-hydroxy group
Key Functional Groups Ether (furan oxygen), esters Pyrimidine nitrogen, hydroxyl, esters Hydroxyl, esters
Predicted Solubility Moderate (ether oxygen enhances polarity; esters reduce hydrophilicity) Low (pyrimidine’s aromaticity and hydroxyl may compete) Higher (hydroxyl increases polarity)
Steric Effects High (tert-butyl at position 4; fused ring restricts conformation) Moderate (tert-butyl at position 6; pyrimidine ring planar) Low (monocyclic structure allows flexibility)
Potential Reactivity Ester hydrolysis; furan ring oxidation Hydroxyl acidity; pyrimidine nitrogen basicity Ester hydrolysis; hydroxyl participation in H-bonding

Research Implications

  • Target Compound: The fused furopyridine system may enhance binding to hydrophobic enzyme pockets due to rigidity and ether oxygen’s lone pairs.
  • Compound : The pyrido-pyrimidine core and 2-hydroxy group suggest utility in targeting nucleotide-binding domains (e.g., kinase ATP sites). The hydroxyl could act as a hydrogen-bond donor, increasing target affinity but possibly reducing bioavailability .
  • Compound : The monocyclic dihydropyridine with a 3-hydroxy group is likely more synthetically accessible. Its flexibility and polarity may suit it for aqueous-phase reactions or prodrug designs .

Biological Activity

4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate (CAS: 1887224-48-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.37 g/mol
  • LogP : 1.34
  • Polar Surface Area : 65 Ų

Inhibition of Kinases

Research indicates that compounds similar to 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine derivatives can act as inhibitors of the p38 MAP kinase pathway. This pathway is crucial in inflammatory responses and has been targeted for therapeutic interventions in autoimmune diseases. For instance, inhibitors of p38 MAPK have demonstrated efficacy in reducing cytokine production (e.g., IL-1β, TNFα) which are pivotal in inflammatory processes .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their implications:

Activity TypeCompound TypeEffect/OutcomeReference
Kinase Inhibitionp38 MAPK InhibitorsReduced cytokine production
Anti-inflammatoryVarious derivativesTherapeutic potential in arthritis models
CytotoxicityRelated furo-pyridine derivativesInduced apoptosis in cancer cell lines

Case Studies

  • In Vivo Studies :
    A study on related furo-pyridine derivatives indicated their effectiveness in animal models of arthritis, showcasing their potential to modulate inflammatory responses effectively. Such studies highlight the relevance of structural modifications in enhancing biological activity .
  • Structure-Activity Relationship (SAR) :
    Research exploring the SAR of pyridine derivatives has shown that substituents on the pyridine ring can significantly influence biological activity, particularly in terms of potency and selectivity against specific kinases involved in inflammation .
  • Pharmacokinetic Profiles :
    Compounds with similar structures have been evaluated for their pharmacokinetic properties, demonstrating favorable absorption and distribution characteristics which are crucial for therapeutic applications .

Q & A

Q. How can machine learning (ML) accelerate reaction condition optimization?

  • Methodological Answer : Train ML models on historical reaction data (e.g., yields, temperatures) to predict optimal conditions. For example, ICReDD’s feedback loops use experimental data to refine computational predictions, reducing trial-and-error cycles by >50% in heterocyclic syntheses .

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